molecular formula C5H3BrN2O2 B1270065 2-Bromo-6-nitropyridine CAS No. 21203-78-1

2-Bromo-6-nitropyridine

Cat. No.: B1270065
CAS No.: 21203-78-1
M. Wt: 202.99 g/mol
InChI Key: JULQLOHNPMMKTH-UHFFFAOYSA-N
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Description

2-Bromo-6-nitropyridine is an organic compound with the molecular formula C5H3BrN2O2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the second position and a nitro group at the sixth position on the pyridine ring. It is commonly used in various chemical reactions and has significant applications in scientific research.

Scientific Research Applications

2-Bromo-6-nitropyridine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is involved in the development of drugs and therapeutic agents.

    Industry: It is used in the production of agrochemicals, dyes, and materials science research.

Safety and Hazards

2-Bromo-6-nitropyridine is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Mechanism of Action

Target of Action

It’s known that nitropyridines, a class of compounds to which 2-bromo-6-nitropyridine belongs, are often used in the synthesis of various organic compounds . They can interact with different targets depending on the specific reactions they are involved in.

Mode of Action

The mode of action of this compound is largely determined by its chemical structure. The nitro group in the pyridine ring can undergo various reactions. For instance, in the presence of N2O5 in an organic solvent, the nitro group can migrate from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Biochemical Pathways

Nitropyridines are often used in the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, the nitropyridine compound can participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The properties of nitropyridines and similar compounds suggest that they can be readily prepared and are generally environmentally benign .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. For example, it has been used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling . This suggests that this compound can contribute to the formation of complex organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which nitropyridines often participate, requires exceptionally mild and functional group tolerant reaction conditions . Additionally, adequate ventilation is recommended when handling this compound to prevent respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-nitropyridine typically involves the bromination of 6-nitropyridine. One common method is the reaction of 6-nitropyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the second position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with efficient mixing and temperature control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.

    Coupling: Palladium catalysts and bases like potassium carbonate are used in the presence of solvents such as tetrahydrofuran (THF).

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as 2-methoxy-6-nitropyridine.

    Reduction: 2-Bromo-6-aminopyridine is formed.

    Coupling: Various biaryl compounds are synthesized.

Comparison with Similar Compounds

    2-Bromo-5-nitropyridine: Similar structure but with the nitro group at the fifth position.

    2-Bromo-6-chloro-3-nitropyridine: Contains an additional chlorine atom at the third position.

    3-Bromo-2-nitropyridine: Bromine and nitro groups are at the third and second positions, respectively.

Uniqueness: 2-Bromo-6-nitropyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its position-specific functional groups make it a valuable intermediate in the synthesis of various complex molecules.

Properties

IUPAC Name

2-bromo-6-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O2/c6-4-2-1-3-5(7-4)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULQLOHNPMMKTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362854
Record name 2-bromo-6-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21203-78-1
Record name 2-bromo-6-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-nitropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What types of reactions involving 2-bromo-6-nitropyridine have been studied in liquid ammonia?

A1: Research has explored the reaction of this compound with potassium amide in liquid ammonia []. Interestingly, instead of the anticipated substitution reactions observed with other 2-bromo-pyridines, this compound primarily undergoes a replacement of the nitro group, yielding 2-amino-6-bromopyridine []. This unique reactivity highlights the influence of substituents on the reaction pathway of substituted pyridines.

Q2: How does the presence of solvents impact the molecular properties of 2-chloro-6-nitropyridine and this compound?

A2: The conductor-like Polarizable Continuum Solvation Model (C-PCM) has been employed to investigate the influence of various solvents on 2-chloro-6-nitropyridine and this compound []. The study revealed that solvent dielectric constants significantly impact properties like free energies of solution, electrostatic interactions, dipole moments, and hyperpolarizabilities of these molecules []. This information is valuable for understanding the behavior of these compounds in different chemical environments and for optimizing reaction conditions.

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